molecular formula C17H11BrN2O3 B13937088 Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate

Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate

Cat. No.: B13937088
M. Wt: 371.2 g/mol
InChI Key: GFMNCYJNVZFWTB-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate is a complex organic compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a cyano group attached to the benzoxazole core.

Preparation Methods

The synthesis of Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution of the bromine atom with an amine can yield an amino derivative with potential biological activity .

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, its antimicrobial activity may result from inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C17H11BrN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

methyl 2-(3-bromo-2-methylphenyl)-7-cyano-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C17H11BrN2O3/c1-9-12(4-3-5-13(9)18)16-20-14-7-10(17(21)22-2)6-11(8-19)15(14)23-16/h3-7H,1-2H3

InChI Key

GFMNCYJNVZFWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2=NC3=CC(=CC(=C3O2)C#N)C(=O)OC

Origin of Product

United States

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